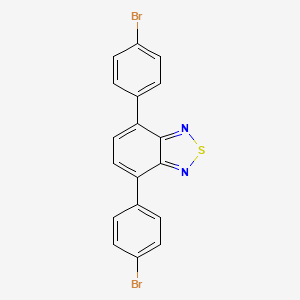
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C18H10Br2N2S. It is a derivative of benzo[c][1,2,5]thiadiazole, featuring two bromophenyl groups attached at the 4 and 7 positions. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 4-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification .
Industrial Production Methods
Industrial production of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photocatalysis: The compound serves as a photocatalyst in visible-light-driven reactions, including the degradation of pollutants and the synthesis of fine chemicals.
Fluorescent Sensors: It is employed in the design of fluorescent sensors for detecting various analytes, such as metal ions and organic molecules.
Mechanism of Action
The mechanism of action of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole involves its electronic properties and interactions with other molecules. The compound’s benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the bromophenyl groups can participate in electron-donating interactions. This electron donor-acceptor system facilitates charge transfer processes, making it effective in applications like photocatalysis and organic electronics .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Similar in structure but with thiophene groups instead of bromophenyl groups.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Features a formyl group at the 4 position instead of bromophenyl groups.
Uniqueness
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole is unique due to its specific electronic properties and structural configuration, which make it highly effective in organic electronic applications. Its ability to undergo various chemical reactions and form complex structures further enhances its versatility in scientific research .
Properties
Molecular Formula |
C18H10Br2N2S |
|---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H10Br2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |
InChI Key |
KSDSSBYHYZYNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


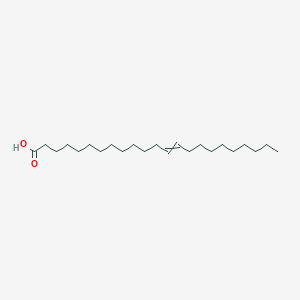
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
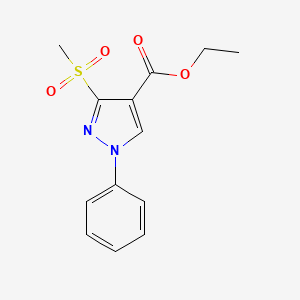
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
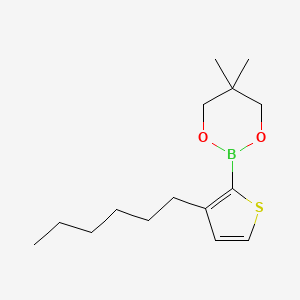
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
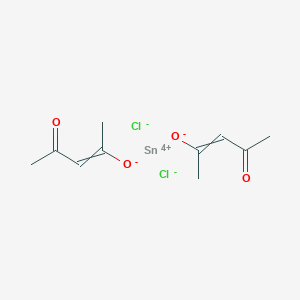
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)
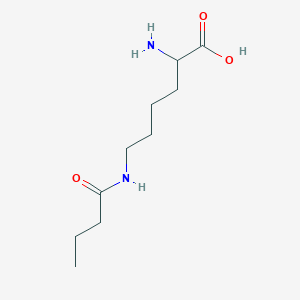

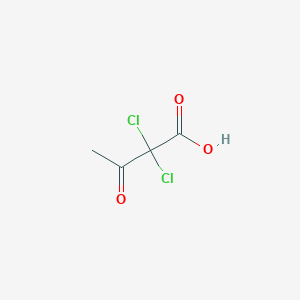
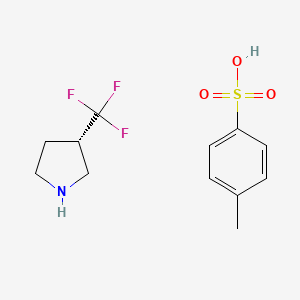
![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
